![molecular formula C20H22N2O5S B2441544 N-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamid CAS No. 941983-23-9](/img/structure/B2441544.png)

N-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

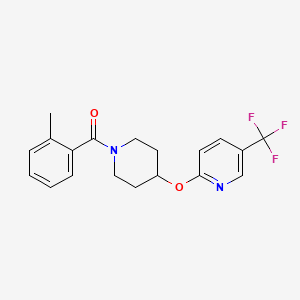

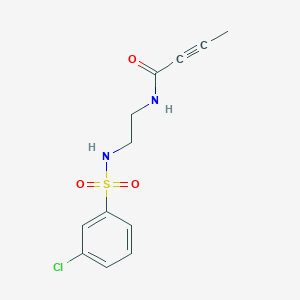

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.

BenchChem offers high-quality N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rolle in der Arzneimittelentwicklung

Piperidine, die Teil der Verbindung sind, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in über zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .

Synthese von Piperidinderivaten

Diese Verbindung kann zur Synthese verschiedener Piperidinderivate verwendet werden: substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone . Diese Derivate haben potenzielle Anwendungen in der pharmazeutischen Industrie .

Biologische Bewertung von potenziellen Arzneimitteln

Die Verbindung kann zur Entdeckung und biologischen Bewertung von potenziellen Arzneimitteln verwendet werden, die einen Piperidin-Rest enthalten . Dies ist ein wichtiger Schritt bei der Entwicklung neuer Arzneimittel .

Inhibitor für ALK und ROS1

Eine Reihe von 2-Amino-4-(1-Piperidin)pyridin-Derivaten, die mit dieser Verbindung synthetisiert werden können, wurde als klinisch Crizotinib-resistenter Anaplastischer Lymphomblasten-Kinase (ALK) und c-ros-Onkogen 1-Kinase (ROS1) Dual-Inhibitor konzipiert .

Quantenbewertung

Die Verbindung kann in Quantenbewertungsstudien verwendet werden, die wichtig sind, um die Eigenschaften und das Verhalten von Molekülen zu verstehen .

Therapeutische Aktivität

Die Verbindung hat eine potenzielle therapeutische Aktivität, die bei der Entwicklung neuer Medikamente untersucht werden kann .

Wirkmechanismus

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .

Mode of Action

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and prothrombinase-bound FXa activity, leading to a rapid onset of FXa inhibition .

Biochemical Pathways

By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots .

Pharmacokinetics

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases .

Biochemische Analyse

Biochemical Properties

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has an inhibitory constant of 0.08 nM for human FXa, demonstrating its high selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^−1/s and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

Although N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This suggests that it can influence cell function by modulating cell signaling pathways related to thrombin generation and platelet aggregation.

Molecular Mechanism

The molecular mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves binding to activated factor X (FXa) and inhibiting its activity . This inhibition can occur at multiple levels, including free FXa, prothrombinase-bound FXa, and clot-bound FXa .

Temporal Effects in Laboratory Settings

Its rapid onset of inhibition of FXa suggests that it may have immediate effects on cellular function .

Dosage Effects in Animal Models

Pre-clinical studies of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . This suggests that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

Elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .

Transport and Distribution

Its low clearance and small volume of distribution suggest that it may be efficiently transported and distributed within the body .

Eigenschaften

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-14-5-6-15(12-17(14)22-9-3-2-4-20(22)23)21-28(24,25)16-7-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,21H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQYYDFVTGWXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441462.png)

![N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2441465.png)

![4-cyclobutyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2441466.png)

![N-Cyclopropyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2441468.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)

![Benzyl 1-fluorosulfonyl-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2441471.png)

![N-[(3-methoxyphenyl)methyl]-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2441479.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2441480.png)

![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/new.no-structure.jpg)